molecular formula C11H13F2NO B12237796 N-tert-butyl-2,6-difluorobenzamide

N-tert-butyl-2,6-difluorobenzamide

Cat. No.: B12237796
M. Wt: 213.22 g/mol
InChI Key: DTGFXPAMKBRYLZ-UHFFFAOYSA-N
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Description

N-tert-Butyl-2,6-difluorobenzamide is a specialized benzamide derivative of significant interest in medicinal chemistry and antibacterial research. This compound features the 2,6-difluorobenzamide motif, a scaffold recognized for its role in the inhibition of the bacterial cell division protein FtsZ, a promising target for novel antibiotics . The structural core is known to be non-planar due to the presence of the ortho-fluorine atoms, a conformation that enhances its binding affinity within the allosteric pocket of FtsZ in pathogens like S. aureus . The tert-butyl substituent on the amide nitrogen is a key functionalization often explored to modulate the compound's lipophilicity, metabolic stability, and overall pharmacokinetic properties. Researchers value this chemical as a key intermediate for synthesizing and studying more complex FtsZ inhibitors . It serves as a vital building block in organic synthesis, particularly in Pd-catalyzed aerobic oxidative C–H imidoylation reactions, which are used to construct privileged heterocyclic structures such as iminoisoindolinones . This compound is provided as a high-purity solid for research use only. It is essential for researchers to validate its specific activity and properties within their experimental systems.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

N-tert-butyl-2,6-difluorobenzamide

InChI

InChI=1S/C11H13F2NO/c1-11(2,3)14-10(15)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

DTGFXPAMKBRYLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

Preparation Methods

Reaction Overview

This method employs a carbodiimide-mediated coupling reaction between 2,6-difluorobenzoic acid and tert-butylamine. The process utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to form the amide bond.

Procedure

  • Reagents :

    • 2,6-Difluorobenzoic acid (1.6 mmol)
    • tert-Butylamine (1.5 mmol)
    • DCC (1.6 mmol), DMAP (0.15 mmol)
    • Dichloromethane (40 mL)
  • Steps :

    • Dissolve 2,6-difluorobenzoic acid and tert-butylamine in dichloromethane.
    • Add DMAP and stir for 30 minutes at room temperature.
    • Introduce DCC and monitor reaction progress via TLC.
    • Filter to remove dicyclohexylurea byproduct.
    • Purify via column chromatography (hexane/EtOAc) to isolate the product.
  • Yield : 78.1%.

Key Data

Parameter Value
Reaction Time 0.5–2 hours
Temperature Room temperature
Purification Method Column chromatography
Purity >95% (by NMR)

Method 2: Reaction of 2,6-Difluorobenzoyl Chloride with tert-Butylamine

Reaction Overview

This approach involves the direct reaction of 2,6-difluorobenzoyl chloride with tert-butylamine in an inert solvent. The method avoids coupling agents, relying on the high reactivity of the acid chloride.

Procedure

  • Reagents :

    • 2,6-Difluorobenzoyl chloride (16 mmol)
    • tert-Butylamine (16 mmol)
    • Triethylamine (15 mmol, as HCl scavenger)
    • Chloroform or THF (15–30 mL)
  • Steps :

    • Cool 2,6-difluorobenzoyl chloride in chloroform to 0°C.
    • Add tert-butylamine and triethylamine dropwise.
    • Warm to room temperature and stir overnight.
    • Wash with 1M HCl and saturated NaHCO₃.
    • Dry organic layers and concentrate under vacuum.
  • Yield : 70–85% (estimated from analogous reactions).

Key Data

Parameter Value
Reaction Time 12–24 hours
Temperature 0°C → room temperature
Purification Method Filtration, recrystallization
Scalability Suitable for gram-scale

Comparative Analysis of Methods

Efficiency and Practicality

Criteria Method 1 (DCC/DMAP) Method 2 (Acid Chloride)
Yield 78.1% 70–85%
Reaction Time Shorter (0.5–2 h) Longer (12–24 h)
Byproducts Dicyclohexylurea HCl (neutralized by base)
Scalability Moderate High
Cost Higher (due to coupling agents) Lower

Optimization Insights

  • Method 1 : Higher yields but requires costly reagents and purification steps.
  • Method 2 : More scalable and cost-effective but necessitates handling corrosive acid chlorides.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl-2,6-difluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-2,6-difluorobenzamide involves its interaction with specific molecular targets. In antibacterial applications, it targets the protein FtsZ, which is essential for bacterial cell division. The compound binds to the allosteric site of FtsZ, inhibiting its polymerization and thereby preventing bacterial cell division. This leads to the disruption of bacterial growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antibacterial Activity: Role of Fluorine Substitution and Side Chains

The 2,6-difluorobenzamide motif is a critical pharmacophore in antibacterial agents targeting FtsZ, a bacterial cell division protein. Key analogs and their properties include:

3-O-Arylalkyl-2,6-difluorobenzamide Derivatives
  • Compounds 15 and 16 (from Bi et al., 2017): These derivatives feature 3-bromoalkoxy and 3-alkyloxy side chains, respectively. They exhibit potent activity against Gram-positive bacteria (e.g., B. subtilis, MRSA) with MIC values ranging from 0.88 to 28.04 µM . However, they lack efficacy against Gram-negative strains .
  • Mechanistic Insight : Fluorine atoms at the 2- and 6-positions enhance binding to FtsZ by stabilizing hydrophobic interactions and reducing steric hindrance, as demonstrated in molecular docking studies .
3-Hexyloxy-2,6-difluorobenzamide (DFHBA)
  • DFHBA, a model FtsZ inhibitor, shows higher activity than its non-fluorinated counterpart (3-HBA) against B. subtilis and S. aureus. Fluorination increases bacterial membrane penetration and target affinity, inducing filamentation and cell division defects .
N-tert-butyl-2,6-difluorobenzamide
  • Fluorine atoms likely enhance target engagement, similar to other 2,6-difluorobenzamides .

Antitumor Activity of 2,6-Difluorobenzamide Derivatives

A thiazole-containing analog, N-(4-tert-butyl-5-(4-chlorobenzyl)thiazol-2-yl)-2,6-difluorobenzamide , demonstrates significant antitumor activity with an IC₅₀ of 0.046 µM against Hela cells. The 2,6-difluorobenzamide moiety contributes to hydrogen bonding and dimer formation, which may stabilize interactions with biological targets .

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